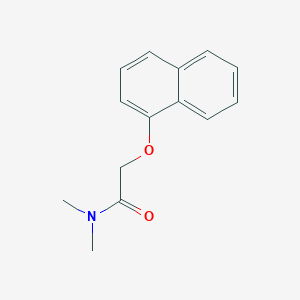![molecular formula C20H21N3O2S B7481076 N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Pfizer in 2003 and has been shown to have potent immunosuppressive effects. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses.
Mechanism of Action
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells. JAK3 plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting JAK3, N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide effectively blocks the downstream signaling of these cytokines, leading to the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has been shown to have potent immunosuppressive effects in both preclinical and clinical studies. Inhibition of JAK3 signaling by N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide leads to the suppression of T cell activation, proliferation, and cytokine production. This results in a reduction of inflammation and tissue damage in various autoimmune diseases. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has also been shown to have an impact on other immune cells, such as B cells and natural killer cells, which further contributes to its immunosuppressive effects.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of this signaling pathway without affecting other JAK family members. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, there are also limitations to using N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide in lab experiments. The compound has a short half-life and low oral bioavailability, which requires frequent dosing and limits its use in chronic studies. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide also has potential off-target effects, which need to be carefully evaluated in further studies.
Future Directions
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has shown great promise as a potential therapeutic agent for various autoimmune diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of the compound, as well as evaluating its safety and efficacy in clinical trials. N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide may also have potential applications in other diseases that involve dysregulated immune responses, such as cancer and viral infections. Furthermore, the development of other JAK3 inhibitors with improved properties may provide additional therapeutic options for autoimmune diseases.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide involves several steps, including the synthesis of the thienopyrimidine core, the introduction of the cyclopentyl group, and the acetylation of the amine group. The synthetic route is complex and requires several intermediate steps, but it has been optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Scientific Research Applications
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to effectively suppress the immune response by inhibiting the JAK3 signaling pathway, which is crucial for the activation of T cells, B cells, and natural killer cells. In preclinical studies, N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has demonstrated significant efficacy in animal models of autoimmune diseases.
properties
IUPAC Name |
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-17-19(26-18(13)14-7-3-2-4-8-14)21-12-23(20(17)25)11-16(24)22-15-9-5-6-10-15/h2-4,7-8,12,15H,5-6,9-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVLAQITLKHTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)










![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)